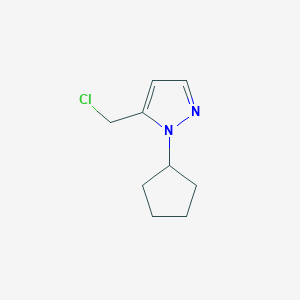

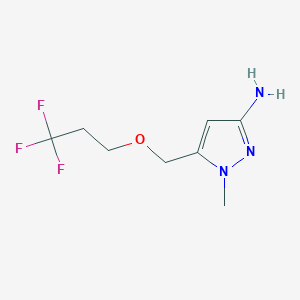

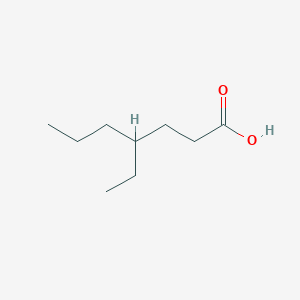

N-Boc-(1-aminocyclyclopentyl)-acetaldehyde

Descripción general

Descripción

“N-Boc-2-(1-aminocyclopentyl)acetic acid” is a chemical compound with the empirical formula C12H21NO4 . It’s used in peptide synthesis . The compound is typically stored at 2-8°C .

Molecular Structure Analysis

The molecular weight of “N-Boc-2-(1-aminocyclopentyl)acetic acid” is 243.30 . The InChI string, which represents the structure of the molecule, is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(8-9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis

“N-Boc-2-(1-aminocyclopentyl)acetic acid” is a powder . It’s stored at 2-8°C . The compound has an assay of ≥97.0% .Aplicaciones Científicas De Investigación

Catalytic Activation of Carbonyl Compounds

N-Boc-(1-aminocyclyclopentyl)-acetaldehyde plays a role in catalytic activation of carbonyl compounds through asymmetric, proline-catalysed Mannich reactions. This process involves using N-tert-butoxycarbonyl (N-Boc)-imines to yield β-amino aldehydes with high enantioselectivities. These β-amino aldehydes are significant as drug intermediates and in synthesizing other biologically active molecules, showcasing the utility of acetaldehyde as a versatile nucleophile in asymmetric, small-molecule catalysis (Yang et al., 2008).

Binding to Proteins

Research has shown that acetaldehyde, including its derivatives such as this compound, can bind covalently to proteins, forming both stable and unstable adducts. This binding primarily occurs through the reaction with lysine residues, indicating a biochemical interaction that might have implications for understanding the molecular basis of diseases or developing new therapeutic strategies (Tuma et al., 1987).

Asymmetric Mannich Reaction

This compound is utilized in asymmetric Mannich reactions with N-carbamoyl imine surrogates of formaldehyde and glyoxylate, demonstrating the chemical's versatility in synthesizing α- or β-amino carbonyls. These reactions offer a practical and highly stereocontrolled approach to synthesizing compounds bearing chiral quaternary centers, which are valuable in pharmaceutical research (You et al., 2017).

Efficient Catalysis and Chemoselective Protection

This compound is involved in catalytic processes and protection reactions that highlight its importance in organic synthesis. Protic ionic liquids have been used as catalysts for the N-Boc protection of amines, demonstrating the compound's utility in synthesizing structurally diverse molecules under environmentally benign conditions (Akbari et al., 2010).

Safety and Hazards

Propiedades

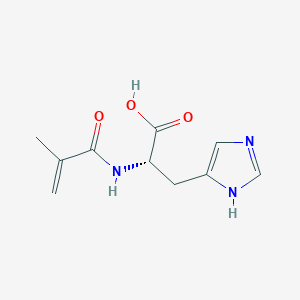

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(8-9-14)6-4-5-7-12/h9H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQBQCLHVYUFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155200 | |

| Record name | Carbamic acid, N-[1-(2-oxoethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1335042-79-9 | |

| Record name | Carbamic acid, N-[1-(2-oxoethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-oxoethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)

![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)